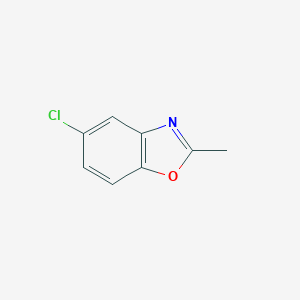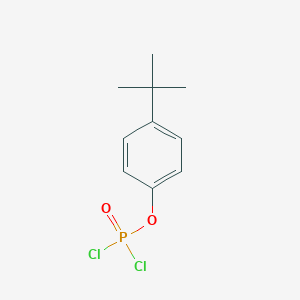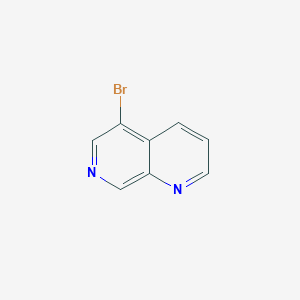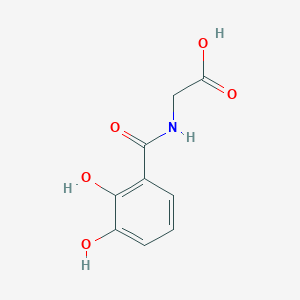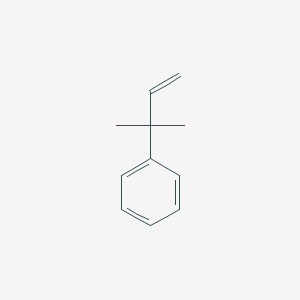
3-Methyl-3-phenyl-1-butene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-3-phenyl-1-butene, also known as MMB, is a synthetic compound that belongs to the family of cannabinoids. MMB is a potent agonist of the CB1 receptor, which is found in the central nervous system. It is a relatively new compound, and its synthesis method, mechanism of action, and physiological effects are still being studied.
作用机制
3-Methyl-3-phenyl-1-butene binds to the CB1 receptor in the central nervous system, which leads to the activation of intracellular signaling pathways. The activation of the CB1 receptor leads to the inhibition of neurotransmitter release, which results in the modulation of synaptic plasticity and behavior. 3-Methyl-3-phenyl-1-butene has been shown to have a higher binding affinity to the CB1 receptor than THC, which makes it a useful tool for studying the CB1 receptor.
生化和生理效应
3-Methyl-3-phenyl-1-butene has been shown to have a range of biochemical and physiological effects. 3-Methyl-3-phenyl-1-butene has been shown to modulate neurotransmitter release, which can affect behavior. 3-Methyl-3-phenyl-1-butene has also been shown to have analgesic effects, which may be useful in the treatment of pain. 3-Methyl-3-phenyl-1-butene has been shown to have anxiolytic effects, which may be useful in the treatment of anxiety disorders. 3-Methyl-3-phenyl-1-butene has also been shown to have addictive properties, which may limit its clinical use.
实验室实验的优点和局限性
The advantages of using 3-Methyl-3-phenyl-1-butene in lab experiments are its high binding affinity to the CB1 receptor, its potency, and its selectivity. 3-Methyl-3-phenyl-1-butene can be used to study the CB1 receptor and its role in the central nervous system. The limitations of using 3-Methyl-3-phenyl-1-butene in lab experiments are its addictive properties and the lack of clinical data on its safety and efficacy.
未来方向
There are several future directions for research on 3-Methyl-3-phenyl-1-butene. One direction is to study the pharmacokinetics and pharmacodynamics of 3-Methyl-3-phenyl-1-butene in animals and humans. Another direction is to study the therapeutic potential of 3-Methyl-3-phenyl-1-butene in the treatment of pain, anxiety, and addiction. Another direction is to study the structure-activity relationship of 3-Methyl-3-phenyl-1-butene and its analogs to develop more potent and selective CB1 receptor agonists. Overall, 3-Methyl-3-phenyl-1-butene is a promising compound for studying the CB1 receptor and its role in the central nervous system.
合成方法
The synthesis method of 3-Methyl-3-phenyl-1-butene involves the reaction between 3-phenyl-1-bromopropane and isobutyraldehyde. The reaction is catalyzed by palladium on carbon, and the product is purified through column chromatography. The yield of 3-Methyl-3-phenyl-1-butene is around 40%, and the purity is over 95%. The synthesis method is relatively simple and can be easily scaled up for industrial production.
科学研究应用
3-Methyl-3-phenyl-1-butene has been used in scientific research to study the CB1 receptor and its role in the central nervous system. 3-Methyl-3-phenyl-1-butene is a potent agonist of the CB1 receptor, and its binding affinity is higher than that of THC, the main psychoactive compound in marijuana. 3-Methyl-3-phenyl-1-butene has been used to study the effects of CB1 receptor activation on neurotransmitter release, synaptic plasticity, and behavior. 3-Methyl-3-phenyl-1-butene has also been used to study the role of the CB1 receptor in pain, anxiety, and addiction.
属性
CAS 编号 |
18321-36-3 |
|---|---|
产品名称 |
3-Methyl-3-phenyl-1-butene |
分子式 |
C11H14 |
分子量 |
146.23 g/mol |
IUPAC 名称 |
2-methylbut-3-en-2-ylbenzene |
InChI |
InChI=1S/C11H14/c1-4-11(2,3)10-8-6-5-7-9-10/h4-9H,1H2,2-3H3 |
InChI 键 |
DKOQCZJPMFXMKH-UHFFFAOYSA-N |
SMILES |
CC(C)(C=C)C1=CC=CC=C1 |
规范 SMILES |
CC(C)(C=C)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



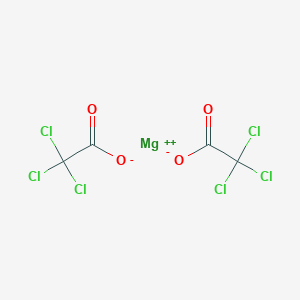
![8-Chloropyrazino[2,3-d]pyridazin-5-amine](/img/structure/B95187.png)
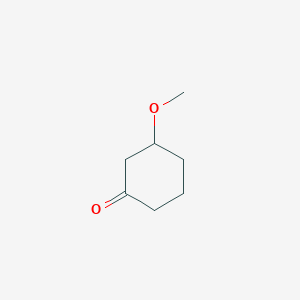
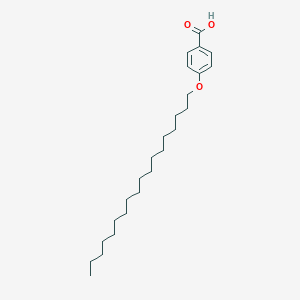
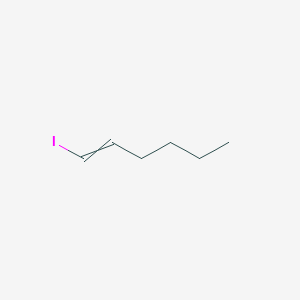
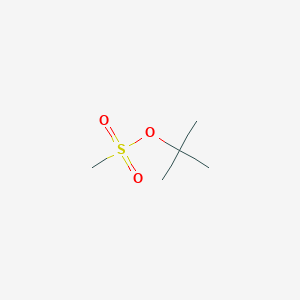
![2-Phenylfuro[3,2-b]pyridine](/img/structure/B95193.png)
![1, 2, 3, 4, 5, 6-Hexahydropyrrolo [3,2,1-I,J] quinolone-2](/img/structure/B95195.png)
